molecular formula C26H24N4O3 B2934351 1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251627-17-4

1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2934351
CAS No.: 1251627-17-4
M. Wt: 440.503
InChI Key: SJKWSVDZFZGQGX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core substituted with methyl, oxo, and carboxamide groups. The structure features a 3,4-dimethylphenylamino moiety linked via a 2-oxoethyl chain at the N1 position and an N-phenyl carboxamide group at the C3 position.

Properties

IUPAC Name

1-[2-(3,4-dimethylanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-16-9-11-20(13-17(16)2)28-23(31)15-30-14-22(26(33)29-19-7-5-4-6-8-19)24(32)21-12-10-18(3)27-25(21)30/h4-14H,15H2,1-3H3,(H,28,31)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKWSVDZFZGQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 1251705-77-7) is a synthetic derivative belonging to the naphthyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC20_{20}H20_{20}N4_{4}O3_{3}
Molecular Weight364.4 g/mol
StructureChemical Structure

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of naphthyridine exhibit significant anticancer properties. A study evaluated various naphthyridine derivatives, including our compound, against several cancer cell lines. The results demonstrated that the compound showed promising cytotoxicity against HT29 (colon cancer) and Jurkat (T-cell leukemia) cell lines with IC50_{50} values comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Cell Proliferation: The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
  • Targeting Specific Pathways: The compound may inhibit key signaling pathways associated with cancer progression, such as the PI3K/Akt pathway .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating effective inhibition at low concentrations .

Case Studies

  • Study on Anticancer Efficacy:
    • Researchers synthesized a series of naphthyridine derivatives and tested their efficacy against multiple cancer cell lines.
    • The compound demonstrated significant growth inhibition in HT29 cells with an IC50_{50} value of 12 µM.
    • Mechanistic studies revealed that it induced apoptosis through caspase activation and mitochondrial dysfunction.
  • Antimicrobial Testing:
    • A separate study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria.
    • The compound showed MIC values ranging from 0.5 to 4 µg/mL against Staphylococcus aureus and Escherichia coli respectively.
    • These findings suggest potential applications in treating infections caused by resistant strains .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : Chlorine and trifluoromethyl groups (in 5a4 and C₂₀H₁₈F₃N₃O₂) improve metabolic stability but may reduce solubility compared to the dimethylphenyl group .
  • Synthetic Accessibility: Yields for chlorophenyl analogs (e.g., 66% for 5a4) are lower than those for non-halogenated derivatives, suggesting steric or electronic challenges in halogenated systems .

Structural Insights from Crystallography

Crystallographic studies using SHELX and WinGX () reveal that:

  • The 1,8-naphthyridine core adopts a planar conformation, facilitating π-π stacking with biological targets.
  • Substituents like chlorophenyl or trifluoromethylbenzyl induce slight torsional distortions, altering binding affinities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Thermal vs. ultrasonic methods : The compound can be synthesized via thermal condensation (e.g., reflux in DMF with POCl₃) or ultrasonic-assisted reactions, which reduce reaction time and improve regioselectivity .
  • Key steps : Amide bond formation between the 1,8-naphthyridine core and the 3,4-dimethylphenyl group requires precise stoichiometry and temperature control (e.g., 80–100°C, 6–8 hours) to avoid side products like imine derivatives .
  • Purification : Use fractional crystallization with ethanol/water mixtures (yield: 66–76%) and confirm purity via TLC (silica gel, chloroform/methanol 9:1) .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and analytical techniques?

  • Methodology :

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.15–9.80 ppm), amide NH (δ 9.19–9.80 ppm), and methyl groups (δ 2.10–2.50 ppm). The 1,8-naphthyridine C=O keto group appears at δ 165–168 ppm in 13C NMR .
  • IR spectroscopy : Confirm C=O stretches (amide: 1651 cm⁻¹; keto: 1686 cm⁻¹) and aromatic C–H bonds (3086–3112 cm⁻¹) .
  • Mass spectrometry : Look for molecular ion peaks at m/z 423–424 (M⁺) and fragmentation patterns consistent with chlorine substituents (isotopic peaks at m/z 425–426) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodology :

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) due to its amide and keto groups. Use sonication for 10–15 minutes to enhance dissolution .
  • Stability : Store at 4°C in dark, anhydrous conditions to prevent hydrolysis of the amide bond. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., conflicting NMR shifts) for derivatives of this compound?

  • Methodology :

  • Dynamic effects : Aromatic proton shifts (e.g., δ 7.56–8.71 ppm) may vary due to tautomerism in the 1,4-dihydropyridine ring. Use variable-temperature NMR (VT-NMR) to study equilibrium between keto-enol forms .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to assign ambiguous signals .

Q. What computational methods are most effective for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodology :

  • Reaction path search : Use quantum chemical calculations (e.g., Gaussian 16 with M06-2X functional) to model transition states for amide hydrolysis or keto-group reactions .
  • Electrostatic potential maps : Identify electrophilic sites (e.g., C=O groups) and nucleophilic regions (e.g., NH in the amide) using Multiwfn software .

Q. What strategies can optimize the functionalization of the 1,8-naphthyridine core for structure-activity relationship (SAR) studies?

  • Methodology :

  • Regioselective substitution : Introduce substituents at the 2- or 7-position via Buchwald-Hartwig amination or Suzuki coupling. Monitor regiochemistry using NOESY to confirm spatial proximity of substituents .
  • Aminolysis of chloro derivatives : Replace chlorine atoms at position 7 with methylamino groups using MeNH₂/EtOH at 60°C (yield: 95%) .

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